REACTION_SMILES
|
[CH3:18][CH2:19][OH:20].[ClH:17].[F:1][c:2]1[c:3]([O:15][CH3:16])[cH:4][c:5]([N+:12](=[O:13])[O-:14])[c:6]([NH:8][C:9](=[O:10])[CH3:11])[cH:7]1>>[F:1][c:2]1[c:3]([O:15][CH3:16])[cH:4][c:5]([N+:12](=[O:13])[O-:14])[c:6]([NH2:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc([N+](=O)[O-])c(NC(C)=O)cc1F
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc([N+](=O)[O-])c(N)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |